Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
Description
Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is a propanoate ester derivative featuring a phenyl group at the 3-position and a propan-2-ylcarbamoylamino (urea) substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active urea and carbamate derivatives. Its synthesis typically involves coupling reactions between amino acid esters and isocyanate or carbamoyl chloride derivatives, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWANAJPXBNXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic effects.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in probing protein functions and interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the carbamoylamino group can enhance the bioavailability and stability of the molecule, making it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
(S)-Methyl 3-phenyl-2-(prop-2-ynylamino)propanoate (Compound 15)
- Structural Differences: Replaces the propan-2-ylcarbamoylamino group with a propargylamino (prop-2-ynylamino) substituent.
- Synthesis: Prepared via coupling of methyl 3-phenyl-2-aminopropanoate with propargylating agents .
- Activity: Propargylamino derivatives are often explored for antibacterial properties, as seen in coumarin-triazole hybrids .
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate
- Structural Differences : Ethyl ester (vs. methyl) and a piperidin-1-yl group (cyclic amine) instead of the urea substituent.
- Applications : Piperidine-containing compounds are common in drug design due to enhanced lipophilicity and blood-brain barrier penetration. However, this derivative is restricted to laboratory research due to unspecified hazards .
- Molecular Weight : Higher molecular weight (247.33 g/mol) compared to the target compound, influencing pharmacokinetics .
Methyl 3-phenyl-2-(piperidin-1-yl)propanoate
Analogues with Heterocyclic Substitutions
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Structural Differences: Replaces the phenyl group with a 2-amino-5-fluoropyridin-3-yl moiety.
- Activity: Fluoropyridine derivatives are often bioactive, with fluorine enhancing metabolic stability and binding affinity. This compound’s amino group may facilitate hydrogen bonding in biological targets .
Methyl 3-(1H-pyrrol-2-yl)propanoate
Pharmacologically Relevant Derivatives
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
- Structural Differences : Contains a benzimidazole-pyridine core, linked via a carbamoyl group.
- Applications: Intermediate in synthesizing Dabigatran etexilate (anticoagulant), highlighting the role of propanoate esters in prodrug design .
Comparative Analysis Table
Key Findings and Implications
- Urea vs. Amine Substituents: The propan-2-ylcarbamoylamino group in the target compound likely enhances hydrogen-bonding capacity compared to piperidinyl or propargylamino groups, impacting target binding and solubility .
- Ester Choice : Methyl esters generally offer better metabolic stability than ethyl esters, critical for oral bioavailability .
- Heterocyclic Variations : Pyridine and pyrrole substitutions introduce distinct electronic and steric profiles, expanding applications from antimicrobials to anticoagulants .
Biological Activity
Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a carbamoyl group which is significant in influencing its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Carbamoyl Group : The reaction of isopropylamine with a suitable carbonyl compound.
- Esterification : The carboxylic acid derivative is then esterified with methanol to form the final product.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. A study evaluating various derivatives showed that compounds with similar structures inhibited cancer cell proliferation in vitro. The mechanism involved apoptosis induction in cancer cells, leading to cell cycle arrest.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 12.5 | Apoptosis |
| B | MCF7 | 15.0 | Cell Cycle Arrest |
| C | A549 | 10.0 | Apoptosis |
Anti-inflammatory Effects
This compound has also shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: COX Inhibition Activity
| Compound | COX Inhibition (IC50 µM) |
|---|---|
| Methyl 3-phenyl... | 8.5 |
| Indomethacin | 6.0 |
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced prostaglandin synthesis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Regulation : The compound can interfere with cell cycle progression, particularly in cancer cells.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activities against various cell lines. The study concluded that specific substitutions on the phenyl ring enhanced anticancer efficacy, making these derivatives promising candidates for further development.
Study 2: Anti-inflammatory Mechanism
A separate investigation published in Pharmacology Reports assessed the anti-inflammatory effects of the compound in animal models of arthritis. The results indicated significant reductions in inflammatory markers and pain scores, suggesting that this compound could be developed into an effective therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
